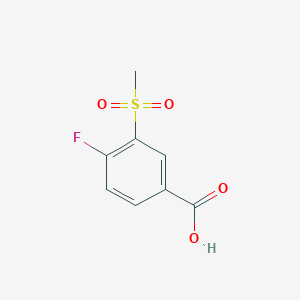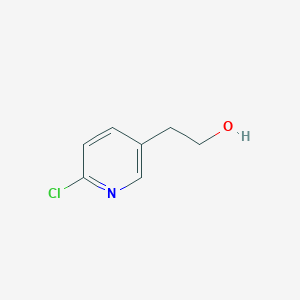
2-(6-Chloropyridin-3-YL)ethanol
Vue d'ensemble
Description
“2-(6-Chloropyridin-3-YL)ethanol” is a chemical compound with the CAS Number: 117528-28-6 . It has a molecular weight of 157.6 and is typically stored in a refrigerator . The compound appears as a pale-yellow to yellow to brown liquid .
Molecular Structure Analysis
The molecular structure of “2-(6-Chloropyridin-3-YL)ethanol” is represented by the formula C7H8ClNO . For a more detailed structural analysis, advanced computational methods and software like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used .Physical And Chemical Properties Analysis
“2-(6-Chloropyridin-3-YL)ethanol” is a pale-yellow to yellow to brown liquid . It has a molecular weight of 157.6 . The compound is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Protecting Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol serves as an effective protecting group for methacrylic acid (MAA), showing stability under acidic conditions and resistance to catalytic hydrogenolysis. It can be selectively removed post-polymerization either chemically under alkaline conditions or thermally at or above 110°C. This property is expected to be extensively utilized by the polymer community due to its commercial availability and relatively low cost (Elladiou & Patrickios, 2012).
Synthesis of Optically Active Compounds
Enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, a valuable moiety of beta3-adrenergic receptor agonists, has been prepared through kinetic resolution using Candida antarctica SP435-L lipase. This compound serves as a critical intermediate for synthesizing (R)-1-(pyridin-3-yl)-2-aminoethanol, indicating its significance in the development of beta(3)-adrenergic receptor ligands (Perrone et al., 2006).
Complexation with Metal Ions
The reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and subsequent complexation with copper(II) and cadmium(II) ions demonstrates the potential of 2-(6-Chloropyridin-3-yl)ethanol derivatives in forming metal complexes. These complexes, characterized by various spectroscopic methods and single-crystal X-ray diffraction, reveal insights into coordination chemistry and ligand field environments (Mardani et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2-(6-chloropyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVARUXBHWDCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555441 | |
| Record name | 2-(6-Chloropyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-3-YL)ethanol | |
CAS RN |
117528-28-6 | |
| Record name | 2-(6-Chloropyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-chloropyridin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

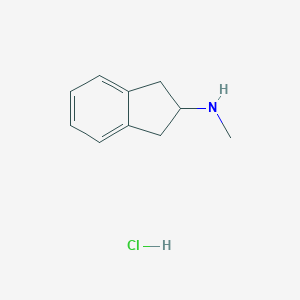
![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)
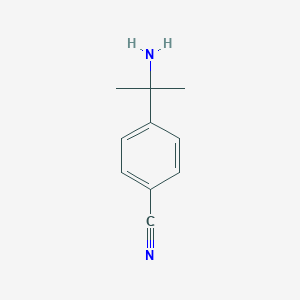
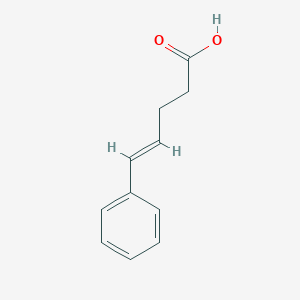
![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)
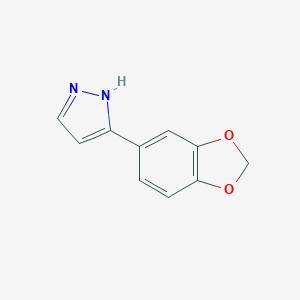
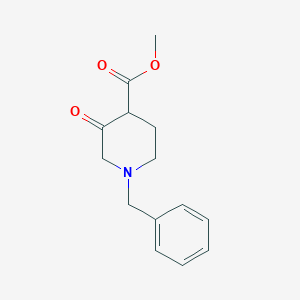
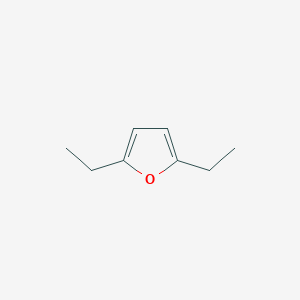
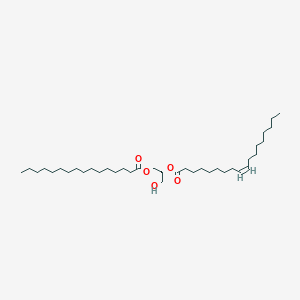
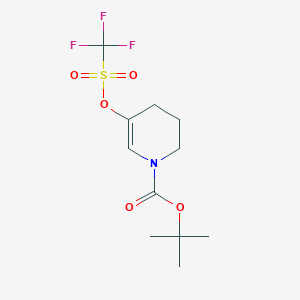
![Phenyl-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B173280.png)


